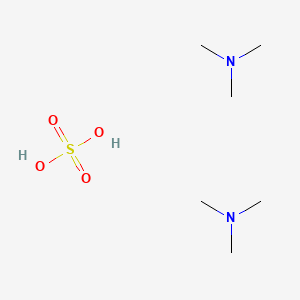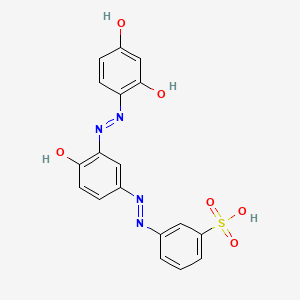
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid is an azo compound characterized by the presence of two azo groups (-N=N-) linking aromatic rings. Azo compounds are widely known for their vibrant colors and are extensively used as dyes in various industries. This particular compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid typically involves a diazo coupling reaction. The process begins with the diazotization of 2,4-dihydroxyaniline, followed by coupling with 4-hydroxybenzenesulphonic acid. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes for textiles, inks, and plastics
Mechanism of Action
The mechanism of action of 3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid involves its interaction with biological molecules through its azo groups. The compound can undergo photoisomerization, changing its configuration upon exposure to light, which can affect its binding to molecular targets. This property is particularly useful in designing photoresponsive materials and drugs .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid
- 3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one
- 4-hydroxy-3-(6-nitro-benzothiazol-2-ylazo)-chromen-2-one
Uniqueness
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid is unique due to its dual azo groups, which enhance its color properties and reactivity. Its ability to undergo photoisomerization makes it particularly valuable in applications requiring light-responsive behavior .
Properties
CAS No. |
94086-88-1 |
|---|---|
Molecular Formula |
C18H14N4O6S |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[[3-[(2,4-dihydroxyphenyl)diazenyl]-4-hydroxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O6S/c23-13-5-6-15(18(25)10-13)21-22-16-9-12(4-7-17(16)24)20-19-11-2-1-3-14(8-11)29(26,27)28/h1-10,23-25H,(H,26,27,28) |
InChI Key |
NBCDLQXSUBYGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2)O)N=NC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


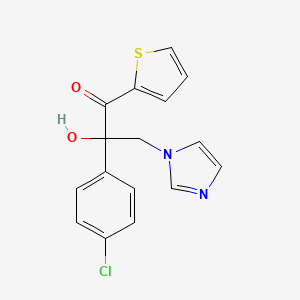

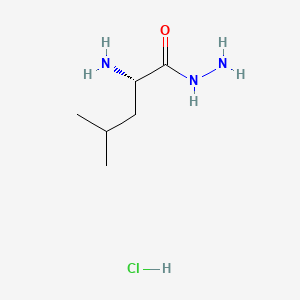
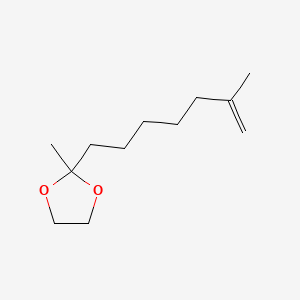
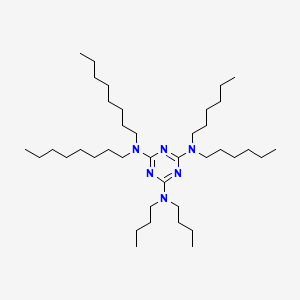
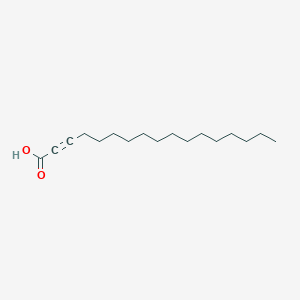
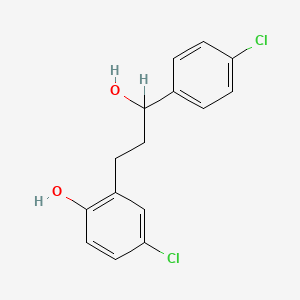
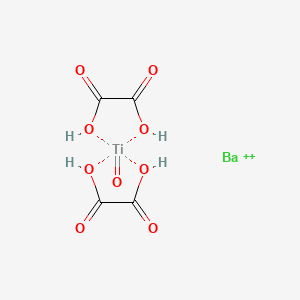

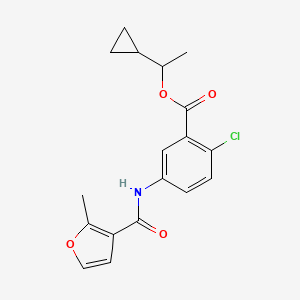
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
